1-{1-[2-(1H-pyrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl}cyclopropan-1-amine hydrochloride
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Overview
Description
1-{1-[2-(1H-pyrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl}cyclopropan-1-amine hydrochloride is a complex organic compound that features a pyrazole ring, a cyclohexane ring, a piperidine ring, and a cyclopropane ring
Preparation Methods
The synthesis of 1-{1-[2-(1H-pyrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl}cyclopropan-1-amine hydrochloride involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrazole ring, followed by the formation of the cyclohexane and piperidine rings, and finally the cyclopropane ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include acids, bases, and organic solvents.
Scientific Research Applications
1-{1-[2-(1H-pyrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl}cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, modulating their activity. The cyclohexane and piperidine rings contribute to the compound’s overall stability and bioavailability. The cyclopropane ring can enhance the compound’s binding affinity to its target molecules .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as 1-methyl-1H-pyrazol-4-amine and 2-(1-methyl-1H-pyrazol-4-yl)morpholine. Compared to these compounds, 1-{1-[2-(1H-pyrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl}cyclopropan-1-amine hydrochloride is unique due to its combination of multiple ring structures, which can result in distinct chemical and biological properties .
Properties
Molecular Formula |
C18H29ClN4O |
---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
[4-(1-aminocyclopropyl)piperidin-1-yl]-(2-pyrazol-1-ylcyclohexyl)methanone;hydrochloride |
InChI |
InChI=1S/C18H28N4O.ClH/c19-18(8-9-18)14-6-12-21(13-7-14)17(23)15-4-1-2-5-16(15)22-11-3-10-20-22;/h3,10-11,14-16H,1-2,4-9,12-13,19H2;1H |
InChI Key |
MAUAOWGIGOBQJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCC(CC2)C3(CC3)N)N4C=CC=N4.Cl |
Origin of Product |
United States |
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